Cas no 2275753-15-4 (7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one)

7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with bromo, ethoxy, and fluoro functional groups. Its distinct structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The presence of bromine and fluorine enhances reactivity and binding affinity, facilitating further derivatization. The ethoxy group contributes to solubility and stability, broadening its utility in synthetic applications. This compound is well-suited for use in cross-coupling reactions and as a scaffold for designing novel therapeutic agents. Its high purity and well-defined properties ensure reproducibility in experimental settings.
7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one structure
2275753-15-4 structure
Product Name:7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No:2275753-15-4
MF:C10H8BrFN2O2
MW:287.085124969482
CID:5213689
Update Time:2025-10-22

7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one
    • Inchi: 1S/C10H8BrFN2O2/c1-2-16-8-4-9(15)14-5-6(11)3-7(12)10(14)13-8/h3-5H,2H2,1H3
    • InChI Key: NQUWKYFEPFUPMG-UHFFFAOYSA-N
    • SMILES: C12C(F)=CC(Br)=CN1C(=O)C=C(OCC)N=2

7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM337565-1g
7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one
2275753-15-4 95%+
1g
$1282 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1164643-1g
7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one
2275753-15-4 98%
1g
¥11666 2023-03-11

Additional information on 7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 2275753-15-4): A Versatile Scaffold in Modern Pharmaceutical Research

7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one, identified by its CAS number 2275753-15-4, represents a significant compound in the realm of pharmaceutical chemistry. This heterocyclic molecule, featuring a fused pyrimidine-pyridone core, has garnered considerable attention due to its structural complexity and potential biological activities. The presence of multiple substituents, including a bromo group, an ethoxy moiety, and a fluoro atom, contributes to its unique chemical properties and makes it a valuable scaffold for drug discovery efforts.

The compound's structure is derived from the pyrido[1,2-a]pyrimidine scaffold, which is a privileged framework in medicinal chemistry due to its prevalence in bioactive molecules. The 4H-pyrido[1,2-a]pyrimidin-4-one derivative exhibits a rich pharmacophoric profile, making it an attractive candidate for further derivatization and investigation. The bromo substituent at the 7-position and the ethoxy group at the 2-position introduce regions for functionalization, allowing chemists to explore diverse chemical space.

In recent years, there has been a growing interest in developing novel therapeutic agents based on heterocyclic compounds. The pyrido[1,2-a]pyrimidine scaffold has been extensively studied for its potential applications in treating various diseases, including cancer, infectious diseases, and neurological disorders. The introduction of fluorine atoms into these structures has further enhanced their pharmacological properties. Fluorine substitution can modulate metabolic stability, binding affinity, and cell permeability, making fluorinated compounds particularly appealing for drug development.

The synthesis of 7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one involves multi-step organic transformations that highlight the synthetic versatility of this scaffold. Key synthetic strategies include nucleophilic aromatic substitution reactions to introduce the bromo and fluoro substituents, as well as etherification reactions to incorporate the ethoxy group. These synthetic pathways are well-documented in the literature and have been optimized for high yields and purity.

The biological activity of this compound has been explored in several preclinical studies. Initial screening assays have indicated that it exhibits inhibitory effects against various enzymatic targets relevant to human health. For instance, preliminary data suggest that it may interfere with kinases and other enzymes involved in signal transduction pathways. These findings are particularly intriguing given the critical role of kinases in numerous disease processes.

bromo,< strong>ethoxy, and< strong>fluoro substituents play crucial roles in mediating these interactions by forming hydrogen bonds or participating in hydrophobic interactions with the target protein. Bromo,< strong>Ethoxy,< strong>Fluoro-substituted derivatives can be designed to enhance potency or selectivity against specific disease targets. Advances in computational chemistry and high-throughput screening technologies will accelerate these efforts by enabling rapid virtual screening and experimental validation. 7-Bromo-< strong>Ethoxy-< strong>9-fluoro-< strong>4H-pyrido[1,[1,[2-a]]pyrimidin--4-one (CAS No.2275753- -15) represents a promising scaffold with significant potential for therapeutic applications.
Its structural complexity,<
diverse biological activities,
and synthetic accessibility make it an invaluable asset
for pharmaceutical research.
Ongoing studies continue
to uncover new insights
into its pharmacological properties
and pave the way
for novel drug candidates.
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